Tert-butyl 4-bromo-3-fluorobenzoate
Description
Chemical Identity and Classification
This compound is an organic compound classified as a halogenated benzoate ester with the molecular formula C11H12BrFO2. The compound possesses a molecular weight of 275.11 grams per mole and is assigned the Chemical Abstracts Service registry number 1057961-75-7. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound.
The structural architecture of this compound features a benzene ring core substituted with bromine at the fourth carbon position and fluorine at the third carbon position, with a tert-butyl ester functionality attached to the carboxyl group at the first position. The compound's canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)C1=CC(F)=C(Br)C=C1, which provides a standardized textual description of its molecular structure.
The compound exists as a solid or semi-solid material at room temperature, exhibiting a light yellow to brown coloration. Its physical form and appearance characteristics make it suitable for various synthetic applications while maintaining stability under appropriate storage conditions.
Historical Context and Development
The development of this compound emerged from the broader field of halogenated aromatic chemistry that gained prominence in the late twentieth century. The synthesis methodology for producing halogenated benzoate esters evolved from traditional electrophilic aromatic substitution reactions to more sophisticated approaches involving controlled halogenation sequences. Patents dating from the early 1980s describe processes for preparing related 3-bromo-4-fluorobenzoic acid derivatives, which served as precursors to the modern synthetic routes used for this compound production.
The compound's significance became particularly apparent with the advancement of palladium-catalyzed cross-coupling methodologies in organic synthesis. Research published in peer-reviewed journals demonstrated that brominated aromatic compounds, including this compound, serve as excellent electrophilic partners in Suzuki-Miyaura coupling reactions. These discoveries led to increased interest in developing efficient synthetic pathways for producing this compound with high purity and yield.
Manufacturing specifications indicate that contemporary production methods achieve purities exceeding 98 percent through optimized synthetic protocols. The compound is now commercially available from multiple suppliers worldwide, reflecting its established role in synthetic organic chemistry applications.
Significance in Organic Chemistry
This compound occupies a unique position in organic chemistry due to its distinctive electronic and steric properties. The presence of both bromine and fluorine substituents on the aromatic ring creates a compound with enhanced reactivity profiles compared to non-halogenated analogs. The bromine atom, positioned at the para location relative to the ester functionality, exhibits high reactivity in nucleophilic substitution reactions and serves as an excellent leaving group in cross-coupling transformations.
The fluorine substituent at the meta position contributes significant electronic effects that influence the compound's chemical behavior. Fluorine's high electronegativity and small atomic radius create unique intermolecular interactions that can enhance binding affinity in biological systems while simultaneously increasing metabolic stability. These properties make fluorinated compounds particularly valuable in pharmaceutical research applications.
The tert-butyl ester group provides both steric protection and synthetic versatility. This bulky protecting group prevents unwanted side reactions at the carboxyl functionality while remaining readily removable under appropriate conditions. The ester can be selectively hydrolyzed to reveal the corresponding carboxylic acid, enabling further functionalization and incorporation into larger molecular frameworks.
Research investigations have demonstrated that this compound participates effectively in various chemical transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and electrophilic aromatic substitution processes. These reaction capabilities establish the compound as a versatile building block for constructing complex organic molecules.
Research Relevance and Applications Overview
Contemporary research applications of this compound span multiple areas of chemical science, with particular emphasis on pharmaceutical intermediate synthesis and materials chemistry. The compound serves as a crucial building block in the preparation of bioactive molecules, where its halogen substituents can be strategically modified to optimize biological activity and pharmacokinetic properties.
In pharmaceutical research, the compound functions as an intermediate in the synthesis of various drug candidates. The strategic placement of bromine and fluorine atoms enables controlled transformations that are essential for developing new therapeutic agents. Research teams utilize the compound's reactivity profile to construct complex molecular architectures that would be difficult to access through alternative synthetic routes.
| Application Area | Specific Uses | Research Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Drug intermediate production | Enhanced bioactivity profiles |
| Materials Chemistry | Polymer functionalization | Improved material properties |
| Agrochemical Development | Pesticide precursor synthesis | Targeted biological activity |
| Medicinal Chemistry | Lead compound optimization | Structure-activity relationships |
Materials science applications leverage the compound's unique electronic properties for developing advanced polymeric materials and functional coatings. The incorporation of halogenated aromatic units into polymer backbones can significantly alter thermal, mechanical, and electronic properties of the resulting materials. Research groups have successfully employed this compound in the synthesis of specialty polymers with enhanced performance characteristics.
Agricultural chemistry research utilizes the compound in developing new pesticide and herbicide formulations. The strategic positioning of halogen substituents enables the creation of molecules with specific biological targets while minimizing environmental persistence. This application area represents a growing field where halogenated aromatics play crucial roles in developing more effective and environmentally sustainable agricultural chemicals.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVOTIIVGDSRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733843 | |
| Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057961-75-7 | |
| Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Approach
A common method for synthesizing this compound involves direct esterification of 4-bromo-3-fluorobenzoic acid with tert-butanol, often using an acid catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC):
$$
\text{4-bromo-3-fluorobenzoic acid} + \text{tert-butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{H}_2\text{O}
$$
- Dissolve 4-bromo-3-fluorobenzoic acid in anhydrous dichloromethane.
- Add tert-butanol and a catalytic amount of sulfuric acid (or DCC/DMAP for milder conditions).
- Stir at ambient temperature or gentle reflux for several hours.
- Wash the reaction mixture with water and sodium bicarbonate to neutralize excess acid.
- Extract the organic layer, dry over sodium sulfate, and concentrate.
- Purify the product by column chromatography or recrystallization.
Alternative Esterification via Acid Chloride
Another approach involves converting the acid to its acid chloride, followed by reaction with tert-butanol:
$$
\text{4-bromo-3-fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-bromo-3-fluorobenzoyl chloride}
$$
$$
\text{4-bromo-3-fluorobenzoyl chloride} + \text{tert-butanol} \xrightarrow{\text{base}} \text{this compound}
$$
- React 4-bromo-3-fluorobenzoic acid with thionyl chloride under reflux to form the acid chloride.
- Remove excess thionyl chloride under reduced pressure.
- Add tert-butanol and a base (e.g., pyridine or triethylamine) to the acid chloride.
- Stir at low temperature, then allow to warm to room temperature.
- Work up as above, with extraction, drying, and purification.
Continuous Flow Synthesis
For industrial-scale synthesis, continuous flow reactors may be employed to improve efficiency and control reaction parameters. This approach allows for:
- Enhanced safety when handling reactive intermediates.
- Improved yield and reproducibility.
- Scalability for large-batch production.
Data Table: Typical Reaction Conditions and Yields
| Method | Key Reagents/Catalysts | Temperature | Time | Typical Yield (%) | Purification |
|---|---|---|---|---|---|
| Direct esterification | tert-butanol, H₂SO₄ or DCC | Ambient/Reflux | 4–24 h | 70–90 | Chromatography |
| Acid chloride route | SOCl₂, tert-butanol, base | 0–25°C (stepwise) | 6–12 h | 75–95 | Chromatography |
| Continuous flow synthesis | As above | Controlled | Shorter | 80–95 | Inline purification |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution Reactions: The fluorine atom can be substituted by electrophiles in the presence of strong acids or Lewis acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogenating agents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzoates.
Reduction: Formation of tert-butyl 4-bromo-3-fluorobenzyl alcohol.
Scientific Research Applications
Tert-butyl 4-bromo-3-fluorobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Positional Isomers
tert-Butyl 4-Bromo-2-fluorobenzoate (CAS 889858-12-2)
tert-Butyl 2-Bromo-3-fluorobenzyl Carbamate ()
- Structure : Bromine at C2, fluorine at C3, with a carbamate group.
- Synthesis : Prepared via palladium-catalyzed coupling (56.6% yield), demonstrating compatibility with boronate esters .
- Key Difference : The carbamate functional group (-NHCOO-) enables peptide coupling, unlike the ester group in benzoates.
Ester Group Variants
Ethyl 5-Bromo-2-fluorobenzoate (CAS 612835-53-7)
- Structure : Ethyl ester instead of tert-butyl; bromine at C5, fluorine at C2.
- Properties : Lower steric hindrance may improve solubility in polar solvents but reduce thermal stability compared to tert-butyl esters.
- Similarity Score : 0.94 to tert-butyl 4-bromo-2-fluorobenzoate, indicating high structural overlap .
Functional Group Variations
tert-Butyl 4-(Bromomethyl)-3-fluorophenylcarbamate (CAS 885021-03-4)
tert-Butyl 3-Fluoro-4-formylbenzoate (CAS 866625-12-9)
- Structure : Formyl group at C4, fluorine at C3.
- Reactivity : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), absent in bromo-substituted analogs .
Research Findings and Data Tables
Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 4-bromo-3-fluorobenzoate* | N/A | C₁₁H₁₂BrFO₂ | ~273.1 | Bromo, Fluoro, Ester |
| tert-Butyl 4-bromo-2-fluorobenzoate | 889858-12-2 | C₁₁H₁₂BrFO₂ | 273.1 | Bromo, Fluoro, Ester |
| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | C₉H₈BrFO₂ | 245.1 | Bromo, Fluoro, Ester |
| tert-Butyl 3-fluoro-4-formylbenzoate | 866625-12-9 | C₁₂H₁₃FO₃ | 224.2 | Fluoro, Formyl, Ester |
*Inferred from structural analogs.
Biological Activity
Tert-butyl 4-bromo-3-fluorobenzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 275.11 g/mol. The compound features a tert-butyl group attached to a benzoate structure with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. It has been shown to inhibit the growth of various tumor cell lines, suggesting its potential as a lead compound for developing anticancer agents. The presence of halogen substituents enhances the compound's lipophilicity and membrane permeability, critical factors for drug efficacy in cancer therapy.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 3.8 | |
| HeLa (Cervical Cancer) | 4.5 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological studies.
Interaction with Enzymes
This compound also demonstrates interactions with enzymes involved in drug metabolism. Studies suggest that it may modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various drugs, potentially affecting pharmacokinetics when used in combination therapies .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination Reaction : Reacting tert-butyl benzoate with bromine in the presence of a catalyst.
- Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the aromatic ring.
These methods can be optimized based on the desired yield and purity of the final product.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Tumor Inhibition : A recent study demonstrated that this compound effectively inhibits tumor growth in vivo, showing significant reductions in tumor size compared to control groups .
- Pharmacological Profiling : In vitro assays indicated that this compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Applications
This compound is primarily explored for its potential as an antitumor agent. Additionally, it serves as an intermediate in synthesizing other bioactive compounds, including pharmaceuticals used in cancer treatment.
Q & A
Q. Critical Parameters :
- Temperature control (0–25°C for bromination; −10°C for fluorination to minimize side reactions).
- Solvent polarity (e.g., THF for improved fluorination yields).
- Purity of intermediates (HPLC or GC-MS monitoring recommended) .
Q. Experimental Design :
- Screen Pd catalysts (Pd(OAc)₂ vs. PdCl₂(dppf)).
- Optimize base (Cs₂CO₃ vs. K₃PO₄) to balance reactivity and side reactions .
How does this compound’s stability vary under acidic, basic, or thermal conditions?
Advanced Question
Methodological Answer:
- Acidic Conditions : Ester hydrolysis occurs (e.g., HCl/THF), yielding 4-bromo-3-fluorobenzoic acid. Monitor via TLC (Rf shift).
- Basic Conditions : Nucleophilic attack on the ester group (e.g., NaOH/MeOH) forms carboxylate salts.
- Thermal Stability : Decomposes above 150°C (TGA data); store at −20°C under inert atmosphere .
Contradiction Analysis : Conflicting reports on hydrolysis rates may arise from solvent choice (aqueous vs. anhydrous conditions) .
What role does this compound play in pharmaceutical intermediate synthesis?
Advanced Question
Methodological Answer:
The compound serves as a precursor for:
- Kinase Inhibitors : Suzuki coupling with boronic acids introduces aryl groups at the bromine position.
- Fluorinated Drug Candidates : Fluorine enhances metabolic stability; tert-butyl esters simplify purification via crystallization.
Q. Case Study :
- Step 1 : Cross-coupling with 4-pyridylboronic acid to form a kinase inhibitor scaffold.
- Step 2 : Ester deprotection (TFA/DCM) yields the free carboxylic acid for further functionalization .
How should researchers address discrepancies in reported yields or reactivity data for this compound?
Advanced Question
Methodological Answer:
- Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, fresh Pd catalysts).
- Data Normalization : Compare yields under standardized conditions (e.g., 1 mmol scale, inert atmosphere).
- Controlled Experiments : Systematically vary one parameter (e.g., temperature) while holding others constant .
Example : A reported 85% yield for bromination vs. 70% in independent studies may reflect differences in NBS quality or moisture levels .
What safety protocols are critical when handling this compound?
Basic Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (halogenated compounds may irritate skin).
- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; halogenated waste requires separate containers .
How does this compound compare structurally and reactively to its chloro or iodo analogs?
Advanced Question
Methodological Answer:
Structural Comparison :
| Halogen | Electronegativity | Bond Length (Å) | Reactivity in Cross-Coupling |
|---|---|---|---|
| Br | 2.96 | 1.94 | Moderate (Pd-catalyzed) |
| Cl | 3.16 | 1.79 | Low (requires harsher conditions) |
| I | 2.66 | 2.09 | High (but prone to side reactions) |
Reactivity Insight : Bromine balances reactivity and selectivity for most coupling reactions compared to Cl/I analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
